molecular formula C9H20N2O2 B1143254 Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate CAS No. 176982-57-3

Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate

Cat. No. B1143254
M. Wt: 188.27
InChI Key:
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Description

Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate is a chemical compound with the CAS Number: 176982-57-3. It has a molecular weight of 188.27 and its IUPAC name is tert-butyl (1S)-3-amino-1-methylpropylcarbamate . It is stored at a temperature of 4 degrees Celsius and has a purity of 95%. It is in the form of oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H20N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate are not available, it’s known that tert-butyl carbamates are used in palladium-catalyzed synthesis of N-Boc-protected anilines .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 188.27 . It is in the form of oil and is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Enantioselective Synthesis

Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate plays a crucial role as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its effectiveness is demonstrated in a study that highlights its importance in the synthesis process, particularly in maintaining the relative substitution of the cyclopentane ring, as shown in the crystal structure analysis of β-2-deoxyribosylamine (Ober, Marsch, Harms, & Carell, 2004).

Synthesis of Natural Product Derivatives

This compound is also significant in the synthesis of natural product derivatives. It serves as a key intermediate in the synthesis of jaspine B, isolated from various sponges, which exhibits cytotoxic activity against several human carcinoma cell lines. The synthesis process involves several steps, including esterification and Corey-Fuchs reaction, demonstrating the compound's versatility in complex chemical synthesis (Tang et al., 2014).

Catalytic Reactions and Synthesis

The compound finds application in catalytic reactions and synthesis, where it is used for the preparation of Boc-protected amines via a mild and efficient one-pot Curtius rearrangement. This method is compatible with various substrates, offering a pathway to protected amino acids, showcasing the compound's role in facilitating complex organic reactions (Lebel & Leogane, 2005).

Preparation of Novel Glycoconjugates

Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate is utilized in the preparation of novel glycoconjugates. The reaction under glycosylation conditions yields anomeric 2-deoxy-2-amino sugar carbamates, indicating the compound's utility in generating unnatural glycopeptide building blocks (Henry & Lineswala, 2007).

Safety And Hazards

The safety information for this compound includes pictograms GHS05 and GHS07. The signal word is “Danger”. Hazard statements include H315, H318, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

Future Directions

Carbamates, such as Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate, play a significant role in modern drug discovery and medicinal chemistry. They are structural elements of many approved therapeutic agents and are widely utilized as a peptide bond surrogate in medicinal chemistry. This is mainly due to their chemical stability and capability to permeate cell membranes . Therefore, the future directions of this compound could involve further exploration in the field of medicinal chemistry and drug discovery .

properties

IUPAC Name

tert-butyl N-[(2S)-4-aminobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFFSNZHLGGAJC-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate

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